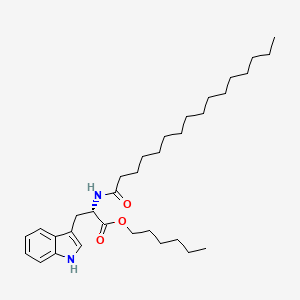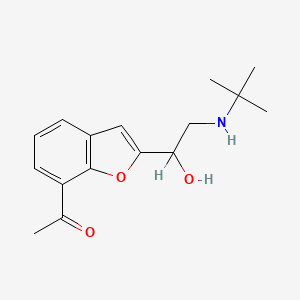
1-Methylpyridiniumiodid
Übersicht
Beschreibung
Synthesis Analysis
1-Methylpyridinium iodide's synthesis often involves the introduction of an iodide ion to a methylpyridinium structure. For example, 2-Chloro-1-methylpyridinium iodide serves as a coupling reagent in peptide synthesis, demonstrating its utility in creating complex organic molecules with specific functions (Keese et al., 1985). Another example includes the preparation of 1-butyl-2-methylpipyridinium iodide ([BMPPY]I), a novel ionic liquid, characterized by various techniques indicating its nano-scale structure and dual catalytic/solvent role in synthesis processes (Nikoofar & Peyrovebaghi, 2019).
Molecular Structure Analysis
The molecular structure of 1-methylpyridinium iodide derivatives has been elucidated through methods like X-ray diffraction, NMR, FTIR, Raman spectroscopy, and DFT calculations. Studies reveal the electrostatic interactions between the iodide anion and the positively charged pyridinium nitrogen atom, alongside weak CH⋯I(-) hydrogen bonds, showcasing the compound's complex intermolecular interactions (Barczyński et al., 2013).
Chemical Reactions and Properties
1-Methylpyridinium iodide participates in various chemical reactions, including the formation of complexes with cadmium iodide, indicating its reactivity and potential in creating hybrid organic-inorganic materials. Its interaction with elements like cadmium highlights its versatility in forming unique structures with corner-sharing tetrahedral chains (Kosuge et al., 2002).
Physical Properties Analysis
The compound's physical properties, such as solubility, crystallinity, and phase behavior, have been analyzed through spectroscopic and computational studies. The analysis of its liquid structure through neutron scattering and molecular dynamics simulations reveals significant charge ordering and interpenetration of ions, suggesting potential applications in ionic liquids and solvents (Hardacre et al., 2008).
Chemical Properties Analysis
1-Methylpyridinium iodide exhibits distinct chemical properties, such as reactivity towards peptide synthesis and participation in creating novel ionic liquids. Its role in synthesizing complex organic molecules and facilitating green, solvent-free conditions in reactions underscores its chemical versatility and applicability in various fields (Keese et al., 1985); (Nikoofar & Peyrovebaghi, 2019).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Methylpyridiniumiodid wird in der organischen Synthese verwendet, insbesondere bei der Bildung von Viologenen. Diese Verbindungen sind vorteilhaft für die Synthese funktioneller Materialien aufgrund ihrer vielseitigen Struktur, die die Einbettung zusätzlicher konjugierter Einheiten ermöglicht {svg_1}. Dies macht sie zu einer geeigneten Plattform für organische Halbleiter und andere energiebezogene Anwendungen.
Optoelektronik
Die Derivate der Verbindung wurden für die Verwendung in optoelektronischen Anwendungen untersucht. So haben beispielsweise verlängerte Viologene, die Bithiophen enthalten, mehrere Absorptions- und Emissionsbanden gezeigt, die für verschiedene optoelektronische Anwendungen wie OLEDs, OFETs, OSCs und Sensoren von potenziellem Interesse sind {svg_2}.
Nichtlineare optische Materialien
Derivate von this compound, wie z. B. Stilbazoliumderivate, zeigen signifikante nichtlineare optische (NLO) Eigenschaften. Diese Eigenschaften sind entscheidend für Anwendungen in photonischen Technologien, bei denen organische Moleküle mit starken Donor-Akzeptor-Intermolekularwechselwirkungen und hoher Chromophordichte gewünscht werden {svg_3}.
Kristallwachstum und -analyse
Diese Verbindung wird auch im Wachstum organischer Einkristalle verwendet. Die Systeme und Zellparameter der gewachsenen Kristalle können durch Einkristall-Röntgenbeugungsanalyse verifiziert werden, was für das Verständnis der strukturellen Eigenschaften des Materials unerlässlich ist {svg_4}.
Analytische Standards
In der analytischen Chemie dient this compound als analytischer Standard. Es wird zur Bestimmung von Analyten in Lebensmittelprodukten mit verschiedenen analytischen Techniken verwendet, um die Genauigkeit und Zuverlässigkeit der Messungen zu gewährleisten {svg_5}.
Geschmacks- und Duftstoffkomponente
Als quaternäre Ammoniumverbindung findet es sich in Aromen und Düften sowie in Lebensmitteln und Kosmetikprodukten wieder. Seine Rolle in diesen Industrien ist oft als Komponente, die zum gesamten sensorischen Erlebnis beiträgt {svg_6}.
Biomedizinische Anwendungen
This compound kann als Vernetzungsmittel bei der Herstellung von biologisch abbaubaren vernetzten Hyaluronsäurefilmen und Gelatinemembranen dienen, die für biomedizinische Anwendungen verwendet werden {svg_7}.
Dehydratisierungs- und Kondensationsmittel
Schließlich wird es als Dehydratisierungsmittel zur Umwandlung von Aldoximen in Nitrile und Alkoholen in Alkylthiocyanate eingesetzt. Es dient auch als Kondensationsmittel zur Synthese verschiedener β-Lactame aus β-Aminosäuren, was seine Vielseitigkeit in chemischen Reaktionen unterstreicht {svg_8}.
Safety and Hazards
Safety data sheets suggest that 1-Methylpyridinium iodide should be handled with care. It is advised to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It is also recommended to use this chemical in a well-ventilated area and to avoid allowing the material to contact humans, exposed food, or food utensils .
Wirkmechanismus
Target of Action
1-Methylpyridin-1-ium iodide, also known as 1-Methylpyridinium iodide, is a compound that has been found to interact with primary amines or hydroxy groups in target molecules . It is used as a derivatization reagent in the analysis of catecholamines and amino acids .
Mode of Action
The compound interacts with its targets through a process known as derivatization. This process involves the modification of primary amines or hydroxy groups in the target molecules . The compound’s interaction with these groups can result in changes in the target molecules, which can then be analyzed using techniques such as mass spectrometry .
Biochemical Pathways
The compound has been found to regulate the PI3K/AKT and endoplasmic reticulum stress-related PERK/eIF2α pathways in HeLa cells . It has been shown to downregulate the PI3K/AKT pathway and induce endoplasmic reticulum stress-specific apoptosis via the PERK/eIF2α pathway .
Pharmacokinetics
It is known that the compound can be prepared by treating pyridine with dimethylsulfate
Result of Action
The compound’s action results in the inhibition of migration, invasion, and colony-forming ability of infected HeLa cells . It also induces endoplasmic reticulum stress-specific apoptosis . Moreover, it increases the levels of calcium and calmodulin, while decreasing the levels of endoplasmic reticulum calcium-binding proteins .
Action Environment
The action of 1-Methylpyridin-1-ium iodide can be influenced by environmental factors. For instance, structural transformations were observed in a methanolic solution containing the compound and bismuth iodide . These transformations were influenced by the temperature and the presence of hydroiodic acid
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJFEXZDGURGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883612 | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-73-4 | |
| Record name | 1-Methylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine methiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLPYRIDINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















